Isometheptene is a synthetic organic compound primarily recognized for its sympathomimetic properties. [] It is classified as an aliphatic amine, structurally characterized by a branched chain of seven carbon atoms with a primary amine group. [] In scientific research, isometheptene serves as a valuable tool for investigating the mechanisms of vasoconstriction and its impact on various physiological processes. []
Synthesis Analysis
The synthesis of isometheptene can be achieved through different synthetic routes. One approach involves a multi-step process starting with 4-methylpentanal. [] The aldehyde undergoes a series of reactions, including condensation with nitroethane, reduction to an amine, and subsequent methylation, to yield isometheptene.
Molecular Structure Analysis
Isometheptene readily undergoes reactions characteristic of primary amines. It forms salts with acids, such as the commonly encountered isometheptene mucate. [] Additionally, isometheptene can undergo N-acetylation, a reaction utilized in its metabolic studies. []
Mechanism of Action
Isometheptene exerts its pharmacological effects primarily through its interaction with the sympathetic nervous system. [] It acts as an indirect-acting sympathomimetic amine, promoting the release of norepinephrine from sympathetic nerve terminals. [] This, in turn, leads to the activation of adrenergic receptors, resulting in vasoconstriction. []
Physical and Chemical Properties Analysis
Isometheptene exists as a colorless liquid at room temperature. [] Its solubility is limited in water but increases in the presence of acids due to salt formation. []
Applications
Pharmacology: Researchers utilize isometheptene to investigate the mechanisms of vasoconstriction, particularly in the context of migraine headaches. [] Its ability to constrict cerebral blood vessels has made it a subject of interest in studying the trigeminovascular system. []
Physiology: Isometheptene has been employed in animal models to study the effects of sympathetic nervous system activation on various physiological processes, such as pancreatic exocrine secretion and bile flow. []
Metabolic Studies: Researchers have conducted studies to identify and characterize the metabolites of isometheptene in biological systems. [] These studies provide valuable insights into the metabolic fate of the compound and its potential interactions with other drugs or enzymes.
Related Compounds
trans-2-Methyl-6-methylamino-2-hepten-1-ol
Compound Description: trans-2-Methyl-6-methylamino-2-hepten-1-ol is a major urinary metabolite of Isometheptene identified in rats []. It is formed through the metabolic pathway involving trans-allylic hydroxylation of Isometheptene acetate [, ].
Relevance: This compound is a key metabolite of Isometheptene, providing insights into the drug's metabolism in biological systems [, ]. The structural difference lies in the addition of a hydroxyl group to the Isometheptene structure [, ].
cis-2-Methyl-6-methylamino-2-hepten-1-ol
Compound Description: cis-2-Methyl-6-methylamino-2-hepten-1-ol is a minor urinary metabolite of Isometheptene identified in rats [].
Relevance: Similar to its trans isomer, this compound contributes to understanding the metabolic fate of Isometheptene []. The difference between this compound and Isometheptene is the addition of a hydroxyl group, and it is a stereoisomer of the trans metabolite [, ].
Isometheptene acetate
Compound Description: Isometheptene acetate is a synthetic precursor used in the synthesis of trans-2-Methyl-6-methylamino-2-hepten-1-ol. It undergoes stereospecific trans-allylic hydroxylation with selenium dioxide to yield the trans metabolite [].
Relevance: This compound is structurally similar to Isometheptene and serves as a starting material for synthesizing a major metabolite of the drug []. The key difference between Isometheptene acetate and Isometheptene is the presence of an acetyl group attached to the nitrogen atom [].
Compound Description: This aldehyde is an intermediate compound in the synthetic pathway of trans-2-Methyl-6-methylamino-2-hepten-1-ol [].
Relevance: While not directly derived from Isometheptene's metabolism, this compound plays a crucial role in the synthesis of a major Isometheptene metabolite []. It shares structural similarities with Isometheptene, with modifications at the amine and terminal carbon positions [].
trans-2-Methyl-6-oxo-2-hepten-1-ol ethylene ketal
Compound Description: This compound is a synthetic intermediate used in an alternative synthesis of trans-2-Methyl-6-methylamino-2-hepten-1-ol [].
Relevance: This intermediate is part of a synthetic route to produce an Isometheptene metabolite and shares some structural features with Isometheptene [].
cis-2-Methyl-6-oxo-2-hepten-1-ol ethylene ketal
Compound Description: This compound is a synthetic intermediate utilized in the synthesis of cis-2-Methyl-6-methylamino-2-hepten-1-ol [].
Relevance: Similar to its trans counterpart, this compound is a synthetic precursor to an Isometheptene metabolite and shares structural elements with the parent compound [].
(R)-Isometheptene
Compound Description: (R)-Isometheptene, an enantiomer of the racemic drug Isometheptene, exhibits a decrease in trigeminal sensitivity in a rat model of primary headache [].
Compound Description: Sumatriptan is a medication used to treat migraine headaches. It is a serotonin1B/1D agonist (triptan) [, , , ].
Relevance: Sumatriptan is often compared to Isometheptene combination therapies in terms of efficacy and tolerability in managing migraine attacks [, , , ].
Dihydroergotamine (DHE)
Compound Description: DHE is another medication used to treat migraine headaches. It is an ergot alkaloid and works by constricting blood vessels in the brain [, , ].
Relevance: DHE is often discussed alongside Isometheptene in the context of migraine treatment, particularly in comparing their efficacy and potential side effects [, , ].
Compound Description: Ergotamine is an ergot alkaloid used to treat migraine headaches. It works by constricting blood vessels in the brain [, , , ].
Relevance: Ergotamine is another comparator to Isometheptene, particularly for evaluating efficacy and side effects in managing migraine attacks. It shares a similar mechanism of action with Isometheptene by constricting blood vessels [, , , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KKL-10 is an antimicrobial agent. KKL-10 exhibited exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis in vitro and during ex vivo infection. Addition of KKL-10 to macrophages or liver cells at any time after infection by F. tularensis prevented further bacterial proliferation. When macrophages were stimulated with the proinflammatory cytokine gamma interferon before being infected by F. tularensis, addition of KKL-10 reduced intracellular bacteria by >99%, indicating that the combination of cytokine-induced stress and a nonfunctional ribosome rescue pathway is fatal to F. tularensis. KKL-10 is a good lead compound for antibiotic development.
KKL-35 is a potent trans-translation inhibitor that has broad-spectrum antibiotic activity. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition. KKL-35 inhibited the growth of all tested strains at submicromolar concentrations. KKL-35 was also active against other LD-causing Legionella species. KKL-35 remained equally active against L. pneumophila mutants that have evolved resistance to macrolides. KKL-35 inhibited the multiplication of L. pneumophila in human macrophages at several stages of infection.
The cryptochrome proteins CRY1 and CRY2, which play central roles in maintaining the circadian clock, are expressed and then degraded in a rhythmic pattern. KL001 is a cell-permeable carbazolic compound which directly interacts with and stabilizes CRY1 and CRY2, preventing ubiquitin-dependent degradation while lengthening the circadian period (IC50 = 0.82-14 μM). As the expression of some gluconeogenic genes is both circadian and cryptochrome-dependent, KL001 effectively inhibits glucagon-induced gluconeogenesis in primary hepatocytes. This product can be used to study the regulation of cryptochrome-dependent physiology and aid in the development of clock-based therapeutics of diabetes. KL001 is a Cryptochrome protein (CRY) stabilizer. KL001 prevented ubiquitin-dependent degradation of CRY, resulting in lengthening of the circadian period. In combination with mathematical modeling, our studies using KL001 revealed that CRY1 and CRY2 share a similar functional role in the period regulation. Furthermore, KL001-mediated CRY stabilization inhibited glucagon-induced gluconeogenesis in primary hepatocytes. KL001 thus provides a tool to study the regulation of CRY-dependent physiology and aid development of clock-based therapeutics of diabetes.
KL-1 is an inhibitor of SEC and transcription elongation by Pol II which disrupts the cyclin T1-AFF4 interaction within SEC, and attenuates SEC-dependent rapid transcriptional responses. KL-1 inhibits MYC transcriptional programs.